(5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine
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Overview
Description
(5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C12H10F2N2. It is a derivative of pyridine, substituted with a difluorophenyl group at the 5-position and a methanamine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and 3-pyridinecarboxaldehyde.
Formation of Intermediate: The 2,3-difluorobenzene undergoes a halogenation reaction to introduce the fluorine atoms. This is followed by a condensation reaction with 3-pyridinecarboxaldehyde to form the intermediate compound.
Reduction and Amination: The intermediate is then subjected to reduction and amination reactions to introduce the methanamine group at the 3-position of the pyridine ring
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reaction conditions and reagents used.
Substitution: It can participate in substitution reactions, where the fluorine atoms or the methanamine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials
Biology and Medicine:
Drug Development: (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer
Industry:
Mechanism of Action
The mechanism of action of (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
- (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine
- (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine
Comparison:
- Structural Differences: The position of the fluorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical and physical properties.
- Unique Properties: (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
1346691-64-2 |
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Molecular Formula |
C12H10F2N2 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[5-(2,3-difluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10F2N2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2 |
InChI Key |
DLYPTZFCUMJTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
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